molecular formula C18H13ClN4O3 B5239327 N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide

N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide

Cat. No.: B5239327
M. Wt: 368.8 g/mol
InChI Key: QMDRQKDSWNEDFI-UHFFFAOYSA-N
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Description

N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide is a complex organic compound with a unique structure that combines indole and quinazoline moieties

Properties

IUPAC Name

N-(2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3/c1-9-20-15-6-3-11(19)7-14(15)18-17(21-10(2)24)13-5-4-12(23(25)26)8-16(13)22(9)18/h3-8H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDRQKDSWNEDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=C(N13)C=C(C=C4)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinazoline precursors. Key steps in the synthesis may involve nitration, chlorination, and acylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-amine
  • 2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-yl acetate

Uniqueness

N-{2-Chloro-6-methyl-9-nitroindolo[1,2-C]quinazolin-12-YL}acetamide is unique due to its specific combination of functional groups and structural features

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